IC50 Potency: 4-Fold Improvement Over Initial HTS Hit Compound 1
IDH1 Inhibitor 2 (Compound 13) demonstrates an IC50 of 110 nM against wild-type IDH1, representing a ~4-fold improvement in potency compared to the initial high-throughput screening (HTS) hit Compound 1, which exhibited an IC50 of 410 nM [1]. This potency gain is attributed to the addition of an aromatic ring at the R1 position, which fills a lipophilic groove between residues K374, L383, and A378 as observed in the co-crystal structure [1]. The ~100-fold improvement in IC50 for Compound 13 relative to Compound 14 further underscores the critical role of the aminopyrimidine NH engagement with D375 [1].
| Evidence Dimension | Wild-type IDH1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | Compound 1 (initial HTS hit): 410 nM; Compound 14 (aminopyrimidine-modified analog): ~11 µM (estimated from ~100-fold difference relative to 13) |
| Quantified Difference | 3.7-fold improvement (13 vs 1); ~100-fold improvement (13 vs 14) |
| Conditions | Biochemical assay using recombinant wild-type IDH1; exact assay conditions described in Supporting Information Table SI-2 of Jakob et al., J. Med. Chem. 2018 [1]. |
Why This Matters
For drug discovery and chemical biology applications requiring wild-type IDH1 inhibition, the 4-fold potency advantage of Compound 13 over the initial HTS hit reduces compound consumption and enhances signal-to-noise in cellular and biochemical assays, directly impacting experimental cost and data quality.
- [1] Jakob, C. G., Upadhyay, A. K., Donner, P. L., Nicholl, E., Addo, S. N., Qiu, W., ... & Hutti, J. E. (2018). Novel modes of inhibition of wild-type isocitrate dehydrogenase 1 (IDH1): Direct covalent modification of His315. Journal of Medicinal Chemistry, 61(15), 6647-6657. View Source
